Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris-: is a complex organic compound characterized by its unique structure, which includes three anthracene units connected to a central benzene ring. This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- typically involves the reaction of anthracene derivatives with a benzene core. One common method includes the bromination of anthracene to form 10-bromoanthracene, followed by a coupling reaction with 1,3,5-tribromobenzene under specific conditions such as the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and halogenated or nitrated anthracene derivatives.
Scientific Research Applications
Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various organic compounds.
Biology: Employed in the study of molecular interactions and as a fluorescent probe in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells. The pathways involved include the activation of apoptosis and disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
- 1,3,5-Tri(anthracen-9-yl)benzene
Uniqueness
Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and other optoelectronic devices .
Properties
IUPAC Name |
9-[3,5-di(anthracen-9-yl)phenyl]anthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30/c1-7-19-40-31(13-1)25-32-14-2-8-20-41(32)46(40)37-28-38(47-42-21-9-3-15-33(42)26-34-16-4-10-22-43(34)47)30-39(29-37)48-44-23-11-5-17-35(44)27-36-18-6-12-24-45(36)48/h1-30H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVXPHSOVKZCBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=C9C=CC=CC9=CC1=CC=CC=C18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729762 |
Source
|
Record name | 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713542-04-2 |
Source
|
Record name | 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.